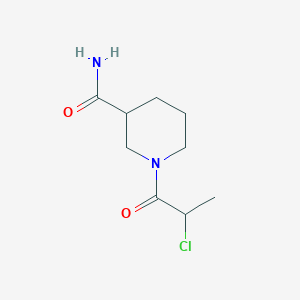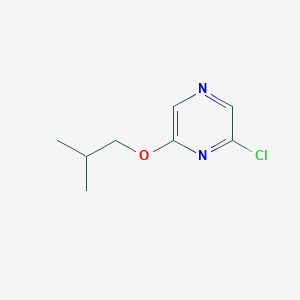
2-Chloro-6-(2-methylpropoxy)pyrazine
Übersicht
Beschreibung
2-Chloro-6-(2-methylpropoxy)pyrazine is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(2-methylpropoxy)pyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chloro group at the 2-position and a 2-methylpropoxy group at the 6-position .Physical And Chemical Properties Analysis
2-Chloro-6-(2-methylpropoxy)pyrazine is a liquid at room temperature . It has a predicted boiling point of approximately 234.3°C at 760 mmHg and a predicted density of approximately 1.2 g/cm3 . The refractive index is predicted to be 1.50 at 20°C .Wissenschaftliche Forschungsanwendungen
DNA Binding and Antimicrobial Properties
Pyrazine derivatives, including those similar to 2-Chloro-6-(2-methylpropoxy)pyrazine, have been studied for their potential in binding with DNA and antimicrobial applications. A study by Mech-Warda et al. (2022) explored the physicochemical and cytotoxic properties of chlorohydrazinopyrazine derivatives, focusing on their interaction with DNA. Their research, using theoretical and experimental methods, confirmed the compound's hydrophilic nature and potential clinical applications due to its non-toxicity to human dermal keratinocytes (Mech-Warda et al., 2022).
Synthesis and Biological Evaluation
Doležal et al. (2006) conducted a study on the synthesis of substituted pyrazinecarboxamides, presenting the analytical, spectroscopic data, and biological evaluation of these compounds. Their research discussed the structure-activity relationships between the chemical structures and their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
Photophysical Properties
Hoffert et al. (2017) synthesized a series of pyrazine-based push-pull chromophores, starting from compounds including 2-chloropyrazine. This study focused on the optical absorption and emission properties of these chromophores, highlighting their potential in optoelectronic applications due to their strong emission solvatochromism (Hoffert et al., 2017).
Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity
Research by Doležal et al. (2010) synthesized pyrazinamide analogues with a focus on their antimycobacterial and antifungal activities, as well as their ability to inhibit photosynthetic electron transport. This study provides insights into the relationships between the lipophilicity, chemical structure, and biological activities of these compounds (Doležal et al., 2010).
Synthesis and Antiviral Evaluation
Walker et al. (1998) explored pyrazine C-nucleosides, a rare class of nucleic acid analogues, for their antiviral activity. They developed a method to synthesize these compounds and evaluated their effectiveness against herpes viruses (Walker et al., 1998).
Wirkmechanismus
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-chloro-6-(2-methylpropoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)5-12-8-4-10-3-7(9)11-8/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKYWPFPKFGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-methylpropoxy)pyrazine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



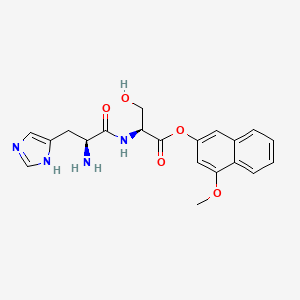
![1-(3,3,5-Trimethyl-1-cyclohexen-1-YL)-4-[3-[1-(3,5,5-trimethyl-1-cyclohexen-1-YL)-4-piperidyl]propyl]piperidine](/img/structure/B3362773.png)
![5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3362789.png)
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)

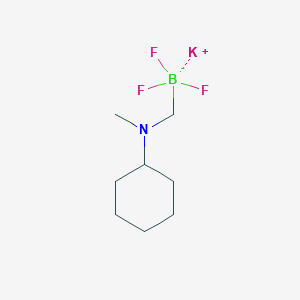
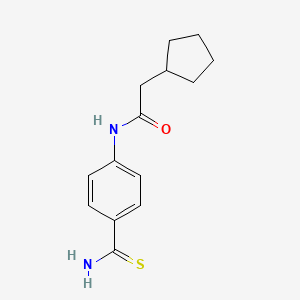
![3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline](/img/structure/B3362815.png)

